Methyl1-(oxetan-3-yl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a versatile chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structural features, which include an oxetane ring and a piperidine ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both oxetane and piperidine moieties. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
- Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate
- Methyl 2-(oxetan-3-ylidene)acetate
- Oxetan-3-one derivatives
Comparison: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is unique due to the presence of both oxetane and piperidine rings, which impart distinct reactivity and properties. Compared to other oxetane derivatives, this compound exhibits enhanced stability and versatility in various chemical reactions .
Biological Activity
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Structural Characteristics
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate contains both an oxetane ring and a piperidine structure, which contribute to its biological properties. The presence of these rings enhances the compound's reactivity and affinity for various biological targets. Below is a summary of its structural information:
Property | Details |
---|---|
Molecular Formula | C₉H₁₅N₁O₃ |
SMILES | C1CCN(C(C1)C(=O)O)C2COC2 |
InChIKey | VTASPJLHXNGZQQ-UHFFFAOYSA-N |
The biological activity of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The oxetane ring can participate in ring-opening reactions, generating reactive intermediates that may interact with biological molecules. The piperidine moiety enhances binding affinity to specific targets, which can modulate their activity effectively .
Enzyme Interactions
Research indicates that methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is utilized in studies focusing on enzyme interactions and protein-ligand binding. Its structural components allow it to serve as a valuable tool for investigating the dynamics of enzyme mechanisms and the development of enzyme inhibitors.
Therapeutic Potential
The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure suggests it may exhibit enhanced pharmacological properties compared to traditional compounds lacking such motifs. Preliminary studies have indicated that compounds containing oxetane moieties can improve solubility, metabolic stability, and lipophilicity, making them attractive candidates for drug development .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives related to methyl 1-(oxetan-3-yl)piperidine-2-carboxylate:
- Synthesis of Related Compounds : A study reported efficient synthetic routes for preparing new heterocyclic amino acid derivatives containing oxetane rings. These derivatives exhibited promising yields and demonstrated potential applications in drug discovery .
- Oxetanes in Drug Discovery : Research highlighted the increasing interest in oxetanes as bioisosteres of carbonyl groups, which can enhance drug-like properties. Several oxetane-containing compounds are currently undergoing clinical trials, showcasing their relevance in modern medicinal chemistry .
- Biological Activity Assessment : In vitro assays have shown that compounds with oxetane structures often exhibit improved interactions with biological targets compared to their non-oxetane counterparts. This has implications for developing more effective therapeutic agents .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 1-(oxetan-3-yl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-4-2-3-5-11(9)8-6-14-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
RMOYHEFXLUTFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2COC2 |
Origin of Product |
United States |
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